molecular formula C18H19F2NO2 B3034913 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide CAS No. 251097-74-2

2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide

Cat. No. B3034913
CAS RN: 251097-74-2
M. Wt: 319.3 g/mol
InChI Key: YLQGGTMICVIWGQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide, also known as DMDP-DFA, is a novel small-molecule compound with potential applications in the field of drug discovery. DMDP-DFA is a novel compound with a unique structure and properties, which makes it a promising candidate for further research. The compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has been studied for its potential applications in the field of drug discovery. The compound has been shown to have anti-inflammatory and analgesic activities, making it a promising candidate for further research. Additionally, 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to the reduction of prostaglandin production, which is involved in the inflammatory response. Additionally, 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has been shown to modulate the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and 5-lipoxygenase.
Biochemical and Physiological Effects
2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has been shown to have anti-inflammatory and analgesic effects. In addition, the compound has been shown to modulate the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and 5-lipoxygenase. 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has several advantages for lab experiments, including its low cost and ease of synthesis. Additionally, the compound is stable and can be stored for long periods of time. However, 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide has some limitations as well, such as its low solubility in water and its potential toxicity.

Future Directions

The potential applications of 2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide are still being explored, and there are many possible future directions for research. These include further studies of the compound’s mechanism of action, biochemical and physiological effects, and potential applications in drug discovery. Additionally, further research could be conducted to explore the compound’s potential for use as an inhibitor of other enzymes involved in the inflammatory response. Other potential future directions include studies of the compound’s potential toxicity and its interactions with other drugs.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(3,4-dimethylphenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2/c1-11-7-12(2)9-16(8-11)23-18(19,20)17(22)21-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQGGTMICVIWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(OC2=CC(=CC(=C2)C)C)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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